

The Discovery and Isolation of Intermedine Novide: A Technical Guide

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Compound of Interest		
Compound Name:	Intermedine N-oxide	
Cat. No.:	B600491	Get Quote

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Abstract

Intermedine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA), has garnered significant interest within the scientific community due to its prevalence in various plant species and its potential biological activities, including anticancer properties. This technical guide provides a comprehensive overview of the history of its discovery, detailed protocols for its isolation and characterization, and an exploration of its mechanism of action. Quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding for researchers in natural product chemistry, toxicology, and drug development.

Introduction: The Emergence of a Pyrrolizidine Alkaloid N-oxide

The study of pyrrolizidine alkaloids (PAs) dates back to the 19th century, with initial investigations focusing on the toxic effects of plants containing these compounds on livestock. [1] PAs are a large group of heterocyclic secondary metabolites produced by thousands of plant species, notably within the Boraginaceae, Asteraceae, and Fabaceae families.[2] These alkaloids and their corresponding N-oxides are recognized for their hepatotoxicity, which has been a significant concern for human and animal health.[2]



Intermedine N-oxide belongs to the N-oxide form of PAs, which are often the predominant form in plants.[3][4] The N-oxide functional group significantly increases the polarity of the molecule, rendering it highly soluble in water and less so in many organic solvents.[4] While the synthesis of Intermedine N-oxide was reported in 1985 by Zalkow and colleagues as part of a study on potential antitumor agents, its isolation as a natural product from Cerinthe glabra (smooth honeywort) was a significant step in its characterization.[3][5] It is also a known constituent of other plants, including comfrey (Symphytum officinale).

Physicochemical and Spectrometric Properties

A thorough understanding of the physicochemical properties of **Intermedine N-oxide** is crucial for its isolation, characterization, and further investigation.

Property	Value	Source(s)
Molecular Formula	C15H25NO6	[6][7]
Molecular Weight	315.36 g/mol	[6][7]
CAS Number	95462-14-9	[6][7]
Appearance	Not explicitly stated, typically isolated as a solid or oil	-
Storage Temperature	-20°C	[5]
Solubility	Freely soluble in water; insoluble in most organic solvents	[4]

Table 1: Physicochemical Properties of **Intermedine N-oxide**. This table summarizes the key physical and chemical characteristics of the compound.



Analytical Technique	Key Observations and Data	Source(s)
Mass Spectrometry (CI-MS)	[M+H] ⁺ at m/z = 316; Fragment [M+H-16] ⁺ at m/z = 300 (loss of oxygen)	[3]
Mass Spectrometry (LC-ESI-ITFT)	Precursor m/z: 316.1755 ([M+H]+)	
¹ H NMR	Data available and compared for structural elucidation	[3]
¹³ C NMR	Data available and compared for structural elucidation	[3]

Table 2: Spectrometric Data for **Intermedine N-oxide**. This table highlights key data obtained from various spectrometric analyses used for the identification and characterization of **Intermedine N-oxide**.

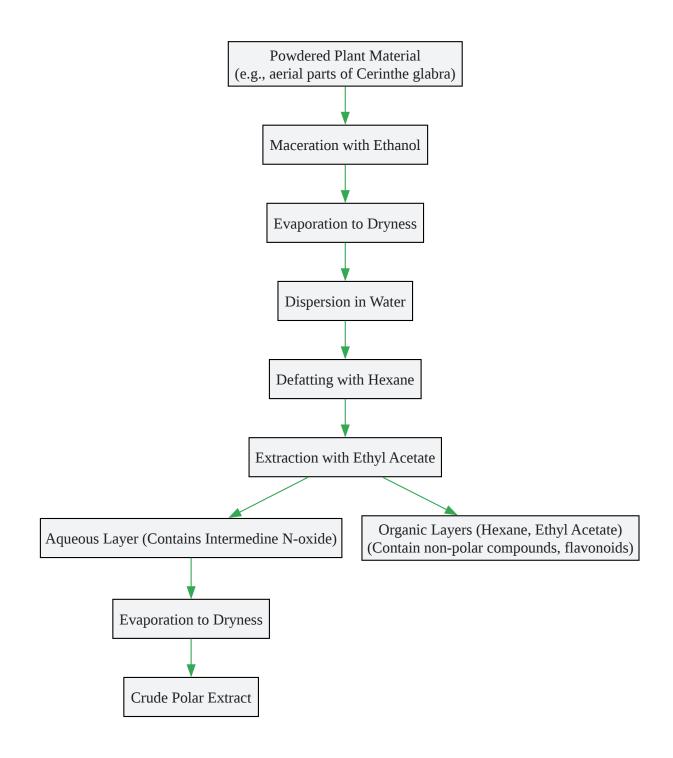
Isolation and Purification Protocols

The isolation of **Intermedine N-oxide** from plant sources is a multi-step process that leverages its high polarity. The following protocols are synthesized from methodologies reported for its extraction from Cerinthe glabra and other PA-containing plants.

General Extraction and Fractionation

This initial phase aims to separate the polar N-oxides from the less polar free base alkaloids and other plant constituents.





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Caption: General Extraction and Fractionation Workflow.



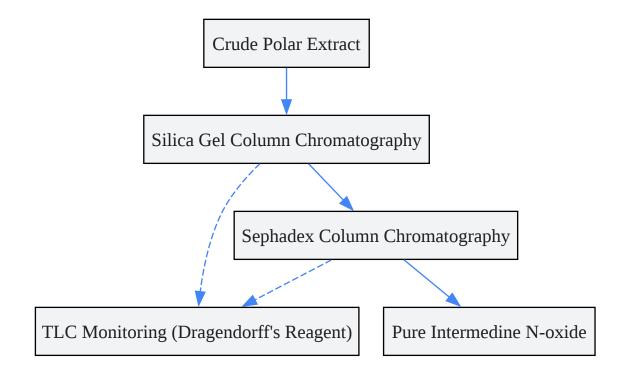
Protocol:

- Extraction: Macerate the powdered and dried plant material (e.g., aerial parts of Cerinthe glabra) with ethanol at room temperature.
- Concentration: Evaporate the ethanol extract to dryness under reduced pressure.
- Dispersion: Disperse the resulting crude extract in water.
- Defatting: Extract the aqueous dispersion with a non-polar solvent such as hexane to remove lipids and other non-polar compounds.
- Fractionation: Subsequently, extract the aqueous layer with a solvent of intermediate polarity, like ethyl acetate, to remove flavonoids and other less polar constituents. The aqueous layer, containing the highly polar **Intermedine N-oxide**, is retained.[3]
- Concentration of Aqueous Layer: Evaporate the aqueous layer to dryness to yield a crude polar extract.

Chromatographic Purification

The crude polar extract is then subjected to chromatographic techniques for the purification of **Intermedine N-oxide**.





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Caption: Chromatographic Purification Workflow.

Protocol:

- Silica Gel Chromatography:
 - Stationary Phase: Silica gel.
 - Mobile Phase: A polar solvent system is required. While the specific gradient is not detailed in all literature, a mixture of chloroform, methanol, and water in varying proportions is commonly used for separating polar alkaloids.
 - Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) and visualize
 with Dragendorff's reagent, which gives a characteristic orange-brown spot for alkaloids.[3]
- Sephadex Chromatography:
 - Stationary Phase: Sephadex (a size-exclusion chromatography medium).
 - Mobile Phase: A suitable aqueous buffer or solvent.



- Purpose: This step further purifies the compound by separating it from other molecules based on size.
- High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale purification, reverse-phase HPLC is a powerful technique.
 - Column: A C18 column is commonly used.[8]
 - Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic modifier like acetonitrile is typically employed. A representative gradient could be:
 - Start with a low percentage of organic modifier (e.g., 10% acetonitrile) and hold for a few minutes.
 - Gradually increase the concentration of the organic modifier to elute compounds of increasing hydrophobicity.[8]

Detection: UV detection at around 220 nm or mass spectrometry (LC-MS).[9]

Parameter	Value/Description	Source(s)
TLC Stationary Phase	Silica gel	[9]
TLC Mobile Phase (example)	Chloroform:Methanol:Ammonia	General alkaloid knowledge
TLC Visualization	Dragendorff's reagent (orange- brown spot)	[3]
HPLC Column	C18 reverse-phase	[8]
HPLC Mobile Phase A	Water with 0.1% Formic Acid	[8]
HPLC Mobile Phase B	Acetonitrile with 0.1% Formic Acid	[8]
HPLC Gradient (example)	10% B for 2 min, ramp to 100% B over 20 min, hold for 5 min	[8]
HPLC Detection	UV (220 nm) or MS	[9]

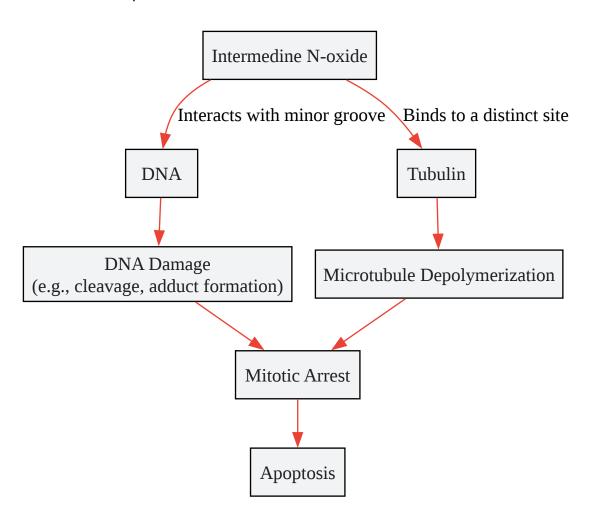


Table 3: Chromatographic Conditions for **Intermedine N-oxide** Analysis. This table provides typical parameters for the chromatographic separation and analysis of **Intermedine N-oxide**.

Mechanism of Action and Biological Activity

The biological activity of **Intermedine N-oxide**, particularly its potential anticancer effects, is an area of active research. The mechanism of action is believed to be similar to that of other cytotoxic pyrrolizidine alkaloids, such as Indicine N-oxide.[10]

The cytotoxicity of these compounds is primarily attributed to their ability to damage DNA and disrupt essential cellular processes.



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